
(R)-Dtb-siphox
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Dtb-siphox is a chiral ligand used in asymmetric synthesis, particularly in catalytic processes. It is known for its high enantioselectivity and efficiency in various chemical reactions. The compound’s structure includes a phosphorus atom bonded to a chiral center, which plays a crucial role in its activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Dtb-siphox typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as di-tert-butylphosphine and a suitable chiral auxiliary.
Formation of Phosphine Oxide: The di-tert-butylphosphine is oxidized to form di-tert-butylphosphine oxide.
Chiral Auxiliary Attachment: The chiral auxiliary is then attached to the phosphine oxide through a series of reactions, including nucleophilic substitution and reduction.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-Dtb-siphox in high enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of ®-Dtb-siphox may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions: ®-Dtb-siphox undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often acting as a catalyst.
Substitution: ®-Dtb-siphox can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are typical reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Dtb-siphox typically yields phosphine oxides, while reduction can produce various reduced phosphorus compounds.
科学研究应用
®-Dtb-siphox has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: ®-Dtb-siphox is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and specialty materials, particularly in processes requiring high enantioselectivity.
作用机制
The mechanism of action of ®-Dtb-siphox involves its role as a chiral ligand in catalytic processes. The compound coordinates with metal centers, creating a chiral environment that facilitates asymmetric transformations. The molecular targets include various metal catalysts, and the pathways involved often pertain to enantioselective reactions where the chiral ligand induces the formation of one enantiomer over the other.
相似化合物的比较
(S)-Dtb-siphox: The enantiomer of ®-Dtb-siphox, used in similar applications but with opposite chiral properties.
BINAP: Another chiral ligand used in asymmetric synthesis, known for its high efficiency and selectivity.
DIPAMP: A chiral diphosphine ligand used in hydrogenation reactions.
Uniqueness: ®-Dtb-siphox is unique due to its high enantioselectivity and versatility in various catalytic processes. Compared to similar compounds, it often provides better yields and selectivities in specific reactions, making it a valuable tool in asymmetric synthesis.
属性
分子式 |
C48H60NOP |
|---|---|
分子量 |
698.0 g/mol |
IUPAC 名称 |
bis(3,5-ditert-butylphenyl)-[(3R)-4-(4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4'-yl]phosphane |
InChI |
InChI=1S/C48H60NOP/c1-44(2,3)33-25-34(45(4,5)6)28-37(27-33)51(38-29-35(46(7,8)9)26-36(30-38)47(10,11)12)40-18-14-16-32-20-22-48(42(32)40)21-19-31-15-13-17-39(41(31)48)43-49-23-24-50-43/h13-18,25-30H,19-24H2,1-12H3/t48-/m1/s1 |
InChI 键 |
FMGYAZLRTVWJGN-QSCHNALKSA-N |
手性 SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)C6=NCCO6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NCCO6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




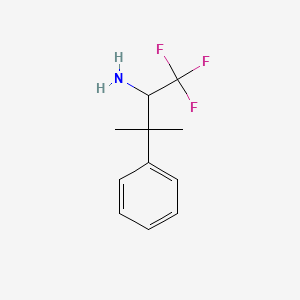
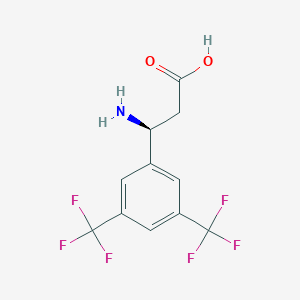
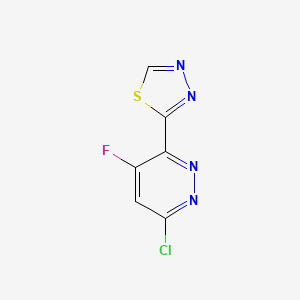
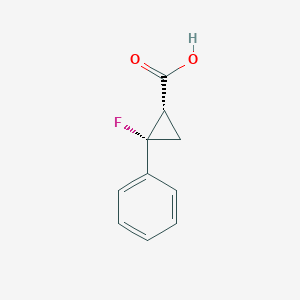
![(2S,3R,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate](/img/structure/B12834499.png)
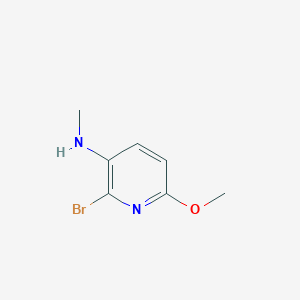
![Ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12834515.png)
![2-Bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B12834519.png)

![4-Amino-5-iodo-7-(2-deoxy-2-fluoro-beta-D-arabino furanosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12834552.png)
![1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12834555.png)

